

# CAS number and IUPAC name for 2-Propylbenzo[d]thiazole

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## Compound of Interest

Compound Name: 2-Propylbenzo[d]thiazole

Cat. No.: B101001

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An In-depth Technical Guide to **2-Propylbenzo[d]thiazole** for Researchers, Scientists, and Drug Development Professionals.

## Abstract

This technical guide provides a comprehensive overview of **2-Propylbenzo[d]thiazole**, a heterocyclic organic compound. It details the compound's chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties in a structured format. The guide presents a detailed experimental protocol for the synthesis of **2-Propylbenzo[d]thiazole**, starting from 2-aminothiophenol and butyraldehyde, and includes a workflow diagram for clarity. Furthermore, it touches upon the spectral data used for its characterization. While specific biological activities of **2-Propylbenzo[d]thiazole** are not extensively documented, this guide discusses the known biological significance of the broader benzothiazole class of compounds, which are recognized for their wide range of therapeutic potentials. A logical diagram illustrating a typical drug discovery workflow for a novel benzothiazole derivative is also provided to guide future research and development efforts.

## Chemical Identity and Properties

- IUPAC Name: 2-propyl-1,3-benzothiazole<sup>[1]</sup>
- CAS Number: 17229-76-4<sup>[1][2]</sup>

## Physicochemical Data

The following table summarizes the key quantitative data for **2-Propylbenzo[d]thiazole**.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NS
Molecular Weight	177.27 g/mol
XLogP3	3.8
Exact Mass	177.06122053 Da

(Data sourced from PubChem CID 12406332)[[1](#)]

## Synthesis and Experimental Protocols

The synthesis of **2-Propylbenzo[d]thiazole** can be achieved through the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde, in this case, butyraldehyde. This reaction typically proceeds via a 2,3-dihydrobenzo[d]thiazole intermediate, which is subsequently oxidized.

### Experimental Protocol: Synthesis of 2-Propylbenzo[d]thiazole

This protocol is based on established methods for the synthesis of 2-alkylbenzothiazoles.[[3](#)]

Materials:

- 2-Aminothiophenol
- Butyraldehyde
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 4Å Molecular Sieves
- Pyridinium chlorochromate (PCC) on silica gel
- Silica gel for column chromatography

- Standard laboratory glassware and purification apparatus

Procedure:

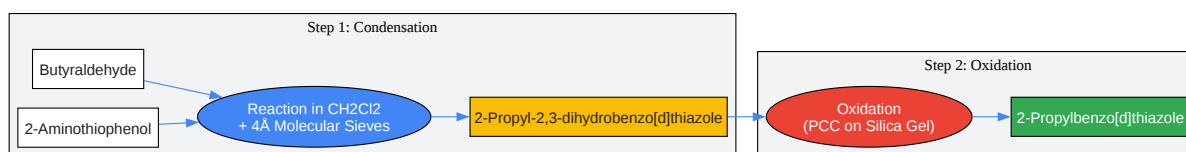
#### Step 1: Formation of 2-Propyl-2,3-dihydrobenzo[d]thiazole

- In a round-bottom flask, prepare a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 mL).
- To this solution, add 4Å molecular sieves (5.0 g).
- Slowly add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for approximately 1.5 to 2 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, filter the mixture to remove the molecular sieves.
- Remove the solvent from the filtrate by rotary evaporation under reduced pressure.
- The resulting residue, which is the crude 2-propyl-2,3-dihydrobenzo[d]thiazole, should be purified by column chromatography on silica gel.

#### Step 2: Oxidation to **2-Propylbenzo[d]thiazole**

- The purified 2-propyl-2,3-dihydrobenzo[d]thiazole is then oxidized to the final product.
- This can be achieved using an oxidizing agent such as pyridinium chlorochromate (PCC) supported on silica gel.<sup>[3]</sup>
- The dihydro-derivative is dissolved in a suitable solvent (e.g., dichloromethane) and stirred with the PCC on silica gel until the starting material is consumed (monitored by TLC).
- The reaction mixture is then filtered to remove the oxidant, and the solvent is evaporated.
- The crude **2-Propylbenzo[d]thiazole** is purified by column chromatography to yield the final product.

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **2-Propylbenzo[d]thiazole**.

## Biological Activity and Signaling Pathways

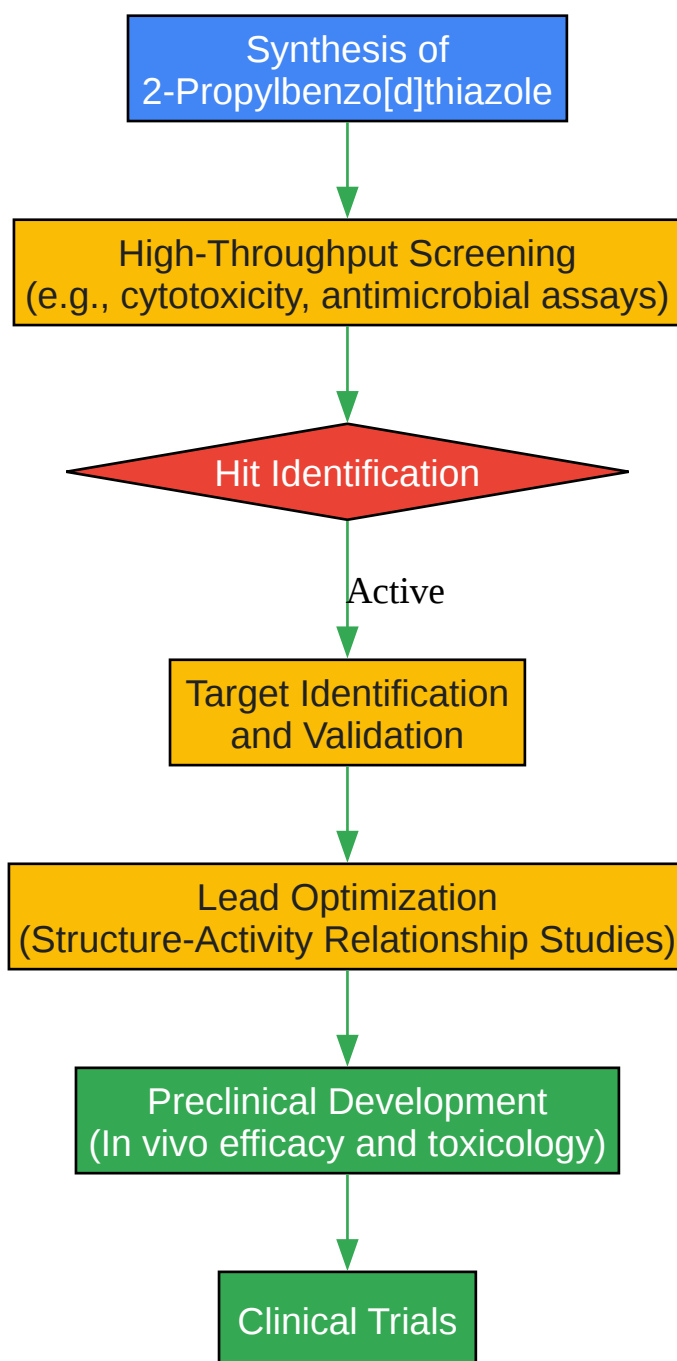
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.<sup>[4]</sup> The specific biological profile of **2-Propylbenzo[d]thiazole** has not been extensively reported in the literature. However, based on the activities of other 2-substituted benzothiazoles, it can be considered a candidate for screening in various therapeutic areas.

## Potential Signaling Pathways

Given the diverse activities of benzothiazole derivatives, they are known to interact with various biological targets and signaling pathways. For instance, certain benzothiazole compounds have been shown to inhibit enzymes such as H<sup>+</sup>/K<sup>+</sup> ATPase or act as kinase inhibitors. The introduction of a propyl group at the 2-position will influence the compound's lipophilicity and steric profile, which in turn will determine its specific interactions with biological targets.

## Drug Discovery Logical Relationship Diagram

The following diagram illustrates the logical progression from a synthesized compound like **2-Propylbenzo[d]thiazole** to a potential drug candidate.



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Caption: Logical workflow in drug discovery.

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## References

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